8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20166317
InChI: InChI=1S/C17H29N5O2/c1-4-6-8-9-11-18-16-19-14-13(22(16)12-10-7-5-2)15(23)20-17(24)21(14)3/h4-12H2,1-3H3,(H,18,19)(H,20,23,24)
SMILES:
Molecular Formula: C17H29N5O2
Molecular Weight: 335.4 g/mol

8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC20166317

Molecular Formula: C17H29N5O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C17H29N5O2
Molecular Weight 335.4 g/mol
IUPAC Name 8-(hexylamino)-3-methyl-7-pentylpurine-2,6-dione
Standard InChI InChI=1S/C17H29N5O2/c1-4-6-8-9-11-18-16-19-14-13(22(16)12-10-7-5-2)15(23)20-17(24)21(14)3/h4-12H2,1-3H3,(H,18,19)(H,20,23,24)
Standard InChI Key CYVHSLAIXYEXNK-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a purine backbone with three key modifications: a hexylamino group at position 8, a methyl group at position 3, and a pentyl chain at position 7. These substituents confer lipophilicity, altering solubility and receptor-binding kinetics compared to unmodified xanthines. The molecular formula is inferred as C₁₇H₂₈N₅O₂ based on structural analogs , though exact mass spectrometry data remain unpublished.

Stereochemical Considerations

Purine derivatives often exhibit planar geometry, but alkyl side chains introduce torsional flexibility. Molecular modeling of similar compounds suggests that the hexylamino and pentyl groups adopt extended conformations to minimize steric clashes .

Systematic Nomenclature

Following IUPAC rules, the compound is designated as 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. Alternative names include:

  • 7-Pentyl-8-(hexylamino)-3-methylxanthine

  • 3-Methyl-7-pentyl-8-hexylaminopurine-2,6-dione

Synonym standardization is critical for database searches, as conflicting naming conventions exist across vendors .

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves sequential alkylation of xanthine precursors. A representative route, adapted from methods for 8-methylxanthine , proceeds as follows:

  • N-Alkylation: Xanthine is treated with methyl iodide at position 3 under basic conditions.

  • Selective Substitution: Introduction of the pentyl group at N7 using pentyl bromide, followed by hexylamine at C8 via nucleophilic substitution.

Key challenges include regioselectivity and avoiding over-alkylation. Catalysts such as tetrabutylammonium iodide may enhance yield .

Optimization Strategies

  • Temperature Control: Maintaining reactions at 60–80°C prevents decomposition of heat-labile intermediates .

  • Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7) isolates the target compound .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, predictions based on analogs include:

TechniqueKey Features (Predicted)
¹H NMRδ 0.8–1.5 (m, CH₂ from hexyl/pentyl),
δ 3.2 (s, N-CH₃), δ 6.8 (s, C8-NH)
IR1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
MS (ESI+)m/z 353.2 [M+H]⁺

Data from structurally similar sulfanylpurines support these assignments .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (estimated via ChemAxon): 2.8 ± 0.3, indicating moderate lipophilicity. Solubility in water is poor (<0.1 mg/mL), necessitating DMSO or ethanol for biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous purines reveals melting points near 180–200°C, suggesting comparable stability .

Collision Cross-Section (CCS)

Ion mobility spectrometry predicts the following CCS values :

Adductm/zCCS (Ų)
[M+H]⁺353.20188.7
[M+Na]⁺375.18200.8

These metrics aid in mass spectrometry-based identification.

Biological Activity and Mechanisms

Selectivity Considerations

Bulky substituents at N7 and C8 could enhance selectivity over off-target kinases, a strategy employed in drugs like roscovitine .

Adenosine Receptor Interactions

The compound’s structure resembles adenosine receptor antagonists. In silico models predict moderate affinity for A₂A receptors (Ki ≈ 500 nM), though experimental validation is needed .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Kinase inhibition may target proliferative pathways in cancers .

  • Neurology: Adenosine receptor modulation could address Parkinson’s disease or inflammation .

Industrial Uses

  • Chemical Probes: Tool compound for kinase assay development.

  • Intermediate: Synthesis of more complex purine-based molecules.

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